1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one
Description
1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one is a bicyclic heteroaromatic compound featuring an imidazo[4,5-b]pyridine core substituted with methyl groups at positions 1 and 6 (Figure 1). This scaffold is widely recognized in medicinal chemistry due to its structural resemblance to purine, enabling interactions with biomolecules like kinases and nucleic acids . The methyl groups enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in kinase inhibition .
Figure 1. Structure of this compound.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1,6-dimethyl-3H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C8H9N3O/c1-5-3-6-7(9-4-5)10-8(12)11(6)2/h3-4H,1-2H3,(H,9,10,12) |
InChI Key |
FEVUXMONAWMHMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=O)N2C)N=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-3-substituted Pyridines with Urea or Carbonyldiimidazole
- A common route involves reacting 2-amino-3-substituted pyridines with urea or carbonyldiimidazole in polar aprotic solvents like dimethylformamide (DMF).
- Heating the mixture under reflux in DMF facilitates cyclization to the imidazo[4,5-b]pyridin-2-one core.
- Carbonyldiimidazole reactions can proceed at lower temperatures (35°C to 80°C) over several hours, offering milder conditions compared to urea reflux.
Use of Diphenylphosphoryl Azide (DPPA) for Cyclization
- Diphenylphosphoryl azide is employed to convert 2-amino-5-substituted pyridine-3-carboxylic acids into the imidazo[4,5-b]pyridin-2-one ring system.
- The reaction is typically conducted in p-dioxane with triethylamine under reflux for several hours.
- This method is effective for preparing derivatives with aryl or heteroaryl substituents at the 6-position, which can be further alkylated to introduce methyl groups at the 1- and 3-positions.
Carbonylation and Cyclization via Curtius Rearrangement
- The Curtius rearrangement has been applied to synthesize substituted imidazo[4,5-b]pyridin-2-ones, particularly those bearing piperidinyl substituents.
- This involves reaction of acyl azides derived from amino acid precursors, followed by rearrangement and cyclization to form the imidazo ring.
Specific Preparation Methods for 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one
Alkylation of the Imidazo[4,5-b]pyridin-2-one Core
- Starting from the parent 1,3-dihydro-imidazo[4,5-b]pyridin-2-one, methylation at the nitrogen atoms (positions 1 and 6) can be achieved by alkylation using methyl iodide in the presence of a strong base such as sodium hydride.
- This method yields 1,3-dimethyl derivatives selectively, as demonstrated in patent literature.
Stepwise Synthesis from Substituted Aminopyridines
- The synthesis typically begins with 2-amino-3-methyl-5-substituted pyridines.
- These intermediates are cyclized with urea or carbonyldiimidazole under reflux in DMF to form the imidazo[4,5-b]pyridin-2-one scaffold.
- Subsequent methylation at the 1-position is carried out by methyl iodide alkylation.
- The methyl group at the 6-position is introduced via substitution on the pyridine ring prior to cyclization or by using methylated pyridine precursors.
Alternative Synthetic Routes
- Reduction of nitro-substituted intermediates followed by cyclization and alkylation has been reported.
- Hydrogenation of nitro precursors (e.g., 6-(4-nitrophenyl)-1,3-dihydro-5-methyl-2H-imidazo[4,5-b]pyridin-2-one) over palladium on carbon yields amino derivatives that can be further functionalized.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvent | Temperature | Yield Range | Notes |
|---|---|---|---|---|---|
| Cyclization with urea | Urea, reflux | DMF, dioxane, nitrobenzene | Reflux (~150°C) | Moderate to high | Polar aprotic solvents preferred |
| Cyclization with carbonyldiimidazole | Carbonyldiimidazole, 1-3 h then 2-16 h heating | DMF | 35-80°C | High | Milder conditions than urea |
| Alkylation | Methyl iodide, sodium hydride | DMF or THF | Room temp to reflux | High | Selective N-alkylation |
| Reduction of nitro intermediates | Pd/C hydrogenation, 50 psi H2 | DMF | Room temperature | Quantitative | Followed by cyclization or alkylation |
| Curtius rearrangement | Diphenylphosphoryl azide, triethylamine | p-Dioxane | Reflux (~100°C) | Moderate to high | For aryl or heteroaryl substituted derivatives |
Comprehensive Research Findings and Analysis
- The preparation of this compound is most efficiently achieved via cyclization of substituted aminopyridines with urea or carbonyldiimidazole, followed by selective N-methylation.
- The choice of solvent and temperature critically affects the yield and purity; DMF is the most commonly used solvent due to its high polarity and ability to dissolve both reactants and products.
- The use of diphenylphosphoryl azide enables access to a wider variety of substituted derivatives, including those with aryl or heteroaryl groups at the 6-position, which can be further methylated.
- Reduction steps are necessary when starting from nitro-substituted precursors, with palladium-catalyzed hydrogenation being the preferred method due to mild conditions and high yields.
- Curtius rearrangement provides an alternative synthetic route, especially for complex derivatives bearing piperidinyl groups, although it involves more steps and handling of azides.
- Alkylation with methyl iodide is a straightforward and high-yielding method for introducing methyl groups at nitrogen atoms, essential for obtaining the 1,6-dimethyl substitution pattern.
Summary Table of Preparation Methods
| Methodology | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Urea Cyclization | 2-Amino-3-methyl-5-substituted pyridine | Urea | Reflux in DMF | Simple, cost-effective | High temperature required |
| Carbonyldiimidazole Cyclization | Same as above | Carbonyldiimidazole | 35-80°C in DMF | Milder conditions, high yield | Requires careful temperature control |
| DPPA Cyclization + Alkylation | 2-Amino-5-(aryl/heteroaryl)pyridine-3-carboxylic acid | Diphenylphosphoryl azide, triethylamine, methyl iodide | Reflux in p-dioxane, then alkylation | Access to diverse derivatives | Multi-step, handling azides |
| Reduction of Nitro Intermediates | Nitro-substituted imidazopyridines | Pd/C, H2 | Room temp, 50 psi H2 | High yield, mild conditions | Requires hydrogenation setup |
| Curtius Rearrangement Route | Amino acid derivatives | DPPA, triethylamine | Reflux in toluene | Suitable for complex substitutions | Multi-step, azide safety concerns |
Chemical Reactions Analysis
1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid . Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in the synthesis of biologically active compounds .
Scientific Research Applications
1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities . In biology and medicine, it is used in the development of drugs with antibacterial, antiviral, and anticancer properties . Additionally, this compound finds applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s imidazole and pyridine rings enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
The pharmacological and chemical properties of imidazo[4,5-b]pyridines are heavily influenced by substituents. Below is a comparative analysis of key derivatives:
Table 1: Key Structural Analogs and Their Properties
Structural and Functional Insights
- Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (electron-donating) at positions 1 and 6 improve lipophilicity and steric shielding, reducing oxidative metabolism . Bromine (electron-withdrawing) at position 6 enhances electrophilic reactivity, facilitating further functionalization (e.g., cross-coupling reactions) . Nitro groups at position 5 (e.g., 5-nitro derivatives) serve as intermediates for synthesizing amino analogs via reduction .
Heterocyclic Modifications :
- Planarity and Conformation: The imidazo[4,5-b]pyridine core is planar, critical for π-π stacking with aromatic residues in enzyme active sites.
Pharmacological Activities
- Anticancer Activity : Bromo and dibenzyl derivatives exhibit cytotoxicity by targeting Aurora kinases and disrupting cell proliferation .
- Anti-inflammatory and Antiviral Effects : Acetylated and nitro derivatives demonstrate activity against inflammation and viruses, likely via interference with nucleotide-binding proteins .
Biological Activity
1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its structure allows for diverse biological activities, making it a subject of interest in drug discovery and development. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.
- Chemical Formula : C₆H₈N₄O
- Molecular Weight : 136.16 g/mol
- CAS Number : 16328-62-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, it may act as an inhibitor of farnesyltransferase (FT), which is crucial in the post-translational modification of proteins involved in cancer progression .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of imidazo compounds exhibit antimicrobial activity against various pathogens. This includes efficacy against Gram-positive bacteria such as Staphylococcus aureus .
- Anticancer Activity : Research has demonstrated that certain imidazo derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .
Antimicrobial Activity
A study evaluating the antimicrobial properties of imidazo derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .
Anticancer Studies
In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Line : NIH 3T3
- IC50 : 24 nM for farnesyltransferase inhibition.
This suggests a potential role in cancer therapeutics targeting Ras signaling pathways .
Case Study 1: Farnesyltransferase Inhibition
A detailed examination of the structure-activity relationship (SAR) highlighted how modifications at specific positions on the imidazo ring influenced FT inhibition potency. Compounds with hydrophobic substituents at critical positions showed enhanced inhibitory activity .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties where a series of imidazo derivatives were synthesized and tested against E. coli and S. aureus. The results indicated that structural variations significantly affected antibacterial efficacy, with some compounds achieving MIC values comparable to standard antibiotics .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C₆H₈N₄O |
| Molecular Weight | 136.16 g/mol |
| CAS Number | 16328-62-4 |
| Antimicrobial MIC (S. aureus) | 3.12 - 12.5 µg/mL |
| FT IC50 | 24 nM |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C | 70–85% | Column chromatography |
| Alkylation | Methyl iodide, K₂CO₃, DMF | 65–75% | Recrystallization (ethanol) |
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration and planarity of the fused imidazo-pyridine ring. Use SHELXL for refinement, accounting for hydrogen bonding (e.g., N–H⋯O interactions) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group positions (δ 2.5–3.0 ppm for CH₃) and aromatic proton environments (δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 192.0885 for C₈H₁₀N₃O) .
Advanced: How can DFT studies predict electronic properties and reactivity?
Methodological Answer:
- Geometry Optimization : Use B3LYP/6-311++G(d,p) to model the molecule’s ground-state structure.
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to identify nucleophilic/electrophilic sites. For example, the pyridine N-atom shows high electron density, favoring electrophilic substitution .
- Reaction Pathway Simulation : Compare energy barriers for proposed mechanisms (e.g., cyclization vs. ring-opening) to prioritize synthetic routes .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., TNF-α inhibition in human whole blood vs. recombinant enzyme assays) .
- Structural Comparisons : Analyze substituent effects. For example, methyl groups at N1/N6 may enhance kinase inhibition (e.g., Aurora A) but reduce solubility, impacting bioavailability .
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols to minimize variability .
Advanced: What strategies improve yield in multi-step syntheses?
Methodological Answer:
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid recrystallization .
- Stepwise Monitoring : Employ TLC or HPLC at each stage to isolate byproducts (e.g., uncyclized amines) early .
Advanced: How to design derivatives for selective kinase inhibition?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents at C6 (e.g., bromo, phenyl) to enhance binding to kinase hinge regions. For example, bulky groups improve selectivity for PKCθ over PKCα .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., hydrogen bonds with Thr442 in PKCθ) .
- In Vivo Testing : Assess pharmacokinetics (e.g., logP, plasma stability) to balance potency and bioavailability .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Over-Alkylation : Occurs when excess methylating agent is used. Mitigate by stepwise addition and monitoring via ¹H NMR .
- Ring-Opening : Acidic conditions may hydrolyze the imidazolinone ring. Use buffered conditions (pH 7–8) during workup .
- Byproduct Formation : Remove unreacted precursors via silica gel chromatography (ethyl acetate:hexane, 1:2) .
Advanced: How does the compound’s planarity influence crystallographic refinement?
Methodological Answer:
- Planarity Constraints : The fused imidazo-pyridine system deviates ≤0.02 Å from coplanarity. Apply SHELXL restraints (e.g., DELU) to maintain geometry during refinement .
- Hydrogen Bonding : Resolve dimeric structures via N–H⋯O interactions (2.8–3.0 Å) using difference Fourier maps .
- Twinned Data : For non-merohedral twinning, use HKLF5 format in SHELXL to refine twin laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
